molecular formula C14H12F3N3O B2603440 2,2,2-trifluoro-N-(4-methylbenzyl)-N-(2-pyrazinyl)acetamide CAS No. 866042-28-6

2,2,2-trifluoro-N-(4-methylbenzyl)-N-(2-pyrazinyl)acetamide

Cat. No. B2603440
CAS RN: 866042-28-6
M. Wt: 295.265
InChI Key: CTONFQLDALNWMJ-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-(4-methylbenzyl)-N-(2-pyrazinyl)acetamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFB is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in regulating cellular processes such as cell proliferation, apoptosis, and DNA repair.

Scientific Research Applications

  • Coordination Complexes and Antioxidant Activity : A study on pyrazole-acetamide derivatives, closely related to the specified compound, found their use in creating novel Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity (Chkirate et al., 2019).

  • Hydrogen-Bonding Patterns in Substituted Acetamides : Research on substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, which are structurally similar to the target compound, focused on their hydrogen-bonding patterns. These patterns are crucial in understanding the molecular interactions and stability of such compounds (López et al., 2010).

  • Radiopharmaceutical Applications : A derivative of the compound, used as a PET imaging probe for 5-HT2A receptors, was investigated for its ability to cross the blood-brain barrier and its suitability as a PET ligand (Prabhakaran et al., 2006).

  • Reactions with Alkenes and Dienes : A study explored the reactions of trifluoroacetamide with various alkenes and dienes. This research provides insights into the chemical behavior and potential applications of similar trifluoroacetamide derivatives in organic synthesis (Shainyan et al., 2015).

  • Crystal Structure Characterizations : Investigations into the crystal structures of various C,N-disubstituted acetamides, including ones related to the target compound, have been conducted. These studies are important for understanding the molecular geometry and potential applications in material science (Narayana et al., 2016).

properties

IUPAC Name

2,2,2-trifluoro-N-[(4-methylphenyl)methyl]-N-pyrazin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O/c1-10-2-4-11(5-3-10)9-20(13(21)14(15,16)17)12-8-18-6-7-19-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTONFQLDALNWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=NC=CN=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-N-(4-methylbenzyl)-N-(2-pyrazinyl)acetamide

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